molecular formula C10H12BNO2 B1487812 (3-(2-Cyanopropan-2-yl)phenyl)boronic acid CAS No. 885067-95-8

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid

Cat. No. B1487812
CAS RN: 885067-95-8
M. Wt: 189.02 g/mol
InChI Key: WHBIOYORDBEGAI-UHFFFAOYSA-N
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Description

“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is a boronic acid derivative that is widely used in various scientific applications. It has been employed in a rhodium-catalyzed [3+2] annulation with alkynes leading to substituted indenones . It is also useful in the synthesis of substituted indenones or indanones .


Synthesis Analysis

The synthesis of “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” often involves Suzuki–Miyaura coupling . This process is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular formula of “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is C10H12BNO2. The molecular weight is 189.02 g/mol.


Chemical Reactions Analysis

“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is often used in Suzuki-Miyaura reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones . It can also form 3-Cyano aryl/ heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .


Physical And Chemical Properties Analysis

“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is a solid substance. It should be stored in an inert atmosphere at 2-8°C.

Scientific Research Applications

Catalysis in Organic Synthesis

Phenylboronic acids are known to be used as reagents in various catalytic reactions, such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions . The presence of the cyanopropan-2-yl group in (3-(2-Cyanopropan-2-yl)phenyl)boronic acid could potentially influence the reactivity and selectivity of these catalytic processes.

Bioanalytical Applications

The boronic acid moiety can interact with glycan chains of antibodies, which is useful in bioanalytical applications such as Quartz Crystal Microbalance (QCM) measurements . The specific structure of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid may offer unique binding properties or sensing capabilities.

Sensing Applications

Boronic acids are utilized for their ability to interact with diols and strong Lewis bases like fluoride or cyanide anions, making them valuable in sensing applications . The cyanopropan-2-yl group could potentially enhance the sensitivity or selectivity for certain analytes.

Modular Functional Dyes

Phenylboronic acids can be incorporated into modular and functional dyes, such as BODIPY derivatives, providing versatility and receptor-like abilities . The (3-(2-Cyanopropan-2-yl)phenyl)boronic acid could be used to develop new dyes with specific properties or functions.

Mechanism of Action

The mechanism of action of “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is based on its interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications.

Safety and Hazards

“(3-(2-Cyanopropan-2-yl)phenyl)boronic acid” is classified as harmful if swallowed . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing skin thoroughly after handling .

Future Directions

Boronic acids, including “(3-(2-Cyanopropan-2-yl)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . These include the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .

properties

IUPAC Name

[3-(2-cyanopropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIOYORDBEGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718334
Record name [3-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(2-Cyanopropan-2-yl)phenyl)boronic acid

CAS RN

885067-95-8
Record name [3-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Cyanopropan-2-yl)phenylboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-(3-bromo-phenyl)-2-methyl-propionitrile [0.5 g, 2.2 mmol, Intermediate (65)] in toluene (8 mL) and THF (2 mL) is added triisopropyl borate (0.61 mL, 2.68 mmol) at −78° C. tert-Butyl lithium (1.7 M in pentane, 1.55 mL, 2.68 mmol) is added dropwise during 15 min. Reaction mixture is stirred at −78° C. for additional 1 hour, warmed up to −20° C. and quenched with 2N hydrochloric acid (10 mL). The reaction mixture is extracted with ether, combined ether layers are washed with brine, dried and concentrated to obtain 3-(cyano-dimethyl-methyl)-phenyl boronic acid (0.5 g) [Intermediate (66)] as an oil.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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